molecular formula C16H22N2O2 B2388028 tert-Butyl spiro[indoline-3,3'-pyrrolidine]-1'-carboxylate CAS No. 1251001-95-2

tert-Butyl spiro[indoline-3,3'-pyrrolidine]-1'-carboxylate

Cat. No.: B2388028
CAS No.: 1251001-95-2
M. Wt: 274.364
InChI Key: JKQANUVMMUBHNF-UHFFFAOYSA-N
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Description

tert-Butyl spiro[indoline-3,3’-pyrrolidine]-1’-carboxylate is a spirocyclic compound that features a unique structure where an indoline and a pyrrolidine ring are connected through a spiro carbon. This compound is of significant interest in organic and medicinal chemistry due to its potential applications in drug discovery and development. The spirocyclic framework imparts distinct three-dimensional characteristics, which can enhance the compound’s interaction with biological targets.

Mechanism of Action

Target of Action

Tert-Butyl spiro[indoline-3,3’-pyrrolidine]-1’-carboxylate, also known as tert-butyl 1,2-dihydrospiro[indole-3,3’-pyrrolidine]-1’-carboxylate, is a compound that belongs to the class of spirooxindoles . Spirooxindoles are known to have a wide range of biological activities and are often used in drug design processes . They have been found to have bioactivity against cancer cells, microbes, and various types of diseases affecting the human body . Due to their inherent three-dimensional nature and ability to project functionalities in all three dimensions, they have become biological targets .

Mode of Action

Spirooxindoles, in general, are known to interact with their targets in a way that inhibits cell proliferation and induces apoptosis in cancer cells . This leads to a reduction in tumor growth without affecting the activities of normal cells .

Biochemical Pathways

Spirooxindoles are known to affect various biochemical pathways related to cell proliferation and apoptosis . These pathways are crucial for the growth and survival of cells, and their disruption can lead to the death of cancer cells .

Pharmacokinetics

It’s worth noting that the introduction of a tert-butyl group into organic molecules increases their lipophilicity, which is very important for passage through the cell wall . This could potentially enhance the bioavailability of the compound.

Result of Action

The result of the compound’s action is the inhibition of cell proliferation and the induction of apoptosis in cancer cells, leading to a reduction in tumor growth .

Biochemical Analysis

Biochemical Properties

The biochemical properties of “tert-Butyl spiro[indoline-3,3’-pyrrolidine]-1’-carboxylate” are largely determined by its spirooxindole structure. Spirooxindoles have been found to have a high affinity to three-dimensional sites of proteins, acting as biotargets

Molecular Mechanism

Spirooxindoles have been found to inhibit cell proliferation and induce apoptosis in cancer cells, leading to complete tumor growth regression without affecting activities of normal cells . This suggests that “tert-Butyl spiro[indoline-3,3’-pyrrolidine]-1’-carboxylate” may exert its effects at the molecular level through similar mechanisms.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of tert-Butyl spiro[indoline-3,3’-pyrrolidine]-1’-carboxylate typically involves multicomponent reactions. One common method is the three-component condensation reaction, which includes isatins, amino acids, and 1,3-dipolarophiles . This reaction is often carried out in aqueous media using catalysts such as SBA-Pr-NHQ . The reaction conditions are generally mild, with short reaction times and high yields.

Industrial Production Methods

Industrial production of spirocyclic compounds like tert-Butyl spiro[indoline-3,3’-pyrrolidine]-1’-carboxylate may involve scalable synthetic routes that ensure high purity and yield. These methods often utilize continuous flow reactors and automated synthesis platforms to optimize reaction conditions and minimize waste .

Chemical Reactions Analysis

Types of Reactions

tert-Butyl spiro[indoline-3,3’-pyrrolidine]-1’-carboxylate can undergo various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield oxidized derivatives, while reduction can produce reduced forms of the compound.

Properties

IUPAC Name

tert-butyl spiro[1,2-dihydroindole-3,3'-pyrrolidine]-1'-carboxylate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H22N2O2/c1-15(2,3)20-14(19)18-9-8-16(11-18)10-17-13-7-5-4-6-12(13)16/h4-7,17H,8-11H2,1-3H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

JKQANUVMMUBHNF-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)(C)OC(=O)N1CCC2(C1)CNC3=CC=CC=C23
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H22N2O2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

274.36 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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